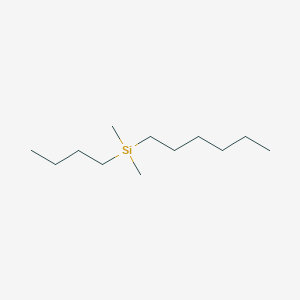
Butyl(hexyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl(hexyl)dimethylsilane is an organosilicon compound with the molecular formula C12H28Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or alkyl groups. This compound is characterized by its unique structure, which includes butyl, hexyl, and dimethyl groups attached to a central silicon atom. Organosilicon compounds like this compound are widely used in various industrial and scientific applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(hexyl)dimethylsilane typically involves the hydrosilylation reaction, where an alkene (hexene) reacts with a silane compound (dimethylbutylsilane) in the presence of a catalyst. The reaction conditions often include:
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.
Temperature: Typically carried out at elevated temperatures ranging from 50°C to 150°C.
Solvent: Solvents like toluene or hexane are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Purification: Ensuring high purity of the starting materials to avoid impurities in the final product.
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Catalyst Recovery: Implementing methods to recover and recycle the catalyst to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
Butyl(hexyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Reduction: Reaction with reducing agents to form simpler silanes.
Substitution: Reaction with halogens or other nucleophiles to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone, or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens like chlorine or bromine, and nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of silanols (R3SiOH) or siloxanes (R3SiOSiR3).
Reduction: Formation of simpler silanes (R3SiH).
Substitution: Formation of organosilicon compounds with various functional groups (R3SiX, where X is a substituent).
科学的研究の応用
Butyl(hexyl)dimethylsilane has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its hydrophobic properties and thermal stability.
作用機序
The mechanism by which Butyl(hexyl)dimethylsilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. The pathways involved include:
Hydrosilylation: Addition of silicon-hydrogen bonds across carbon-carbon double bonds.
Siloxane Formation: Formation of silicon-oxygen-silicon linkages through condensation reactions.
類似化合物との比較
Butyl(hexyl)dimethylsilane can be compared with other similar organosilicon compounds, such as:
Dimethylsilane (C2H8Si): A simpler silane with only two methyl groups attached to the silicon atom.
Trimethylsilane (C3H10Si): Contains three methyl groups attached to the silicon atom.
Phenylsilane (C6H5SiH3): Contains a phenyl group attached to the silicon atom.
Uniqueness
This compound is unique due to its combination of butyl, hexyl, and dimethyl groups, which confer specific chemical properties such as increased hydrophobicity and thermal stability. These properties make it particularly useful in applications requiring durable and water-resistant materials.
特性
CAS番号 |
80054-50-8 |
|---|---|
分子式 |
C12H28Si |
分子量 |
200.44 g/mol |
IUPAC名 |
butyl-hexyl-dimethylsilane |
InChI |
InChI=1S/C12H28Si/c1-5-7-9-10-12-13(3,4)11-8-6-2/h5-12H2,1-4H3 |
InChIキー |
RWDPAOLDBTYYEF-UHFFFAOYSA-N |
正規SMILES |
CCCCCC[Si](C)(C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


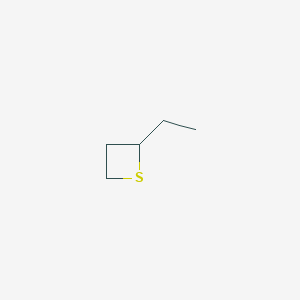
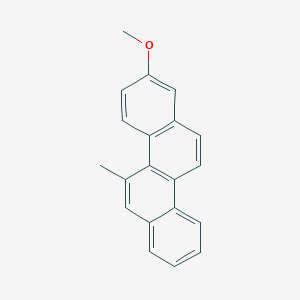
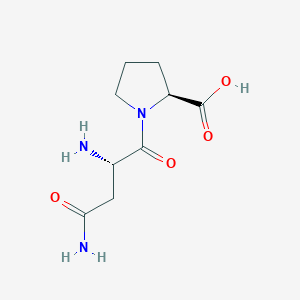
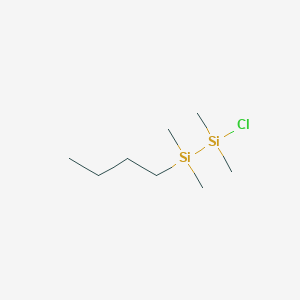
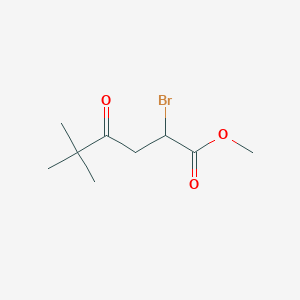
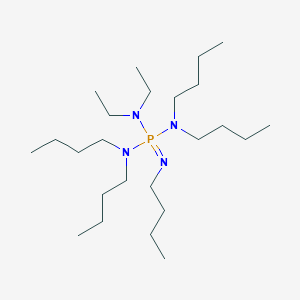
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)
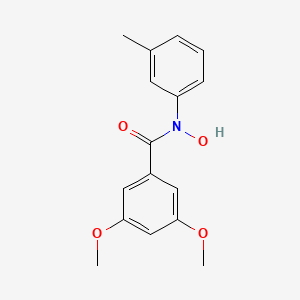
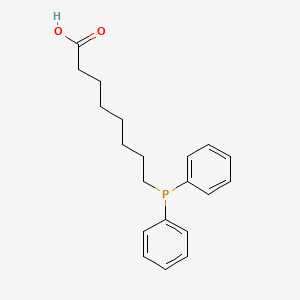
![4-[(Hexadecyloxy)methylidene]cyclohex-1-ene](/img/structure/B14433503.png)
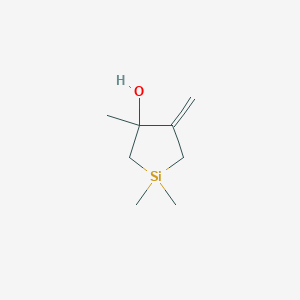


![4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline](/img/structure/B14433518.png)
